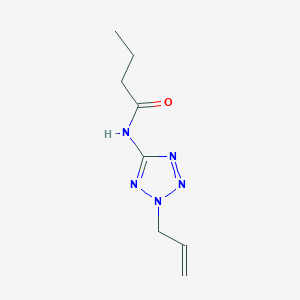![molecular formula C16H25N3O2 B4768376 N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4768376.png)
N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea, also known as EPPU, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. EPPU belongs to the class of urea derivatives and has been identified as a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme.
Mécanisme D'action
N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea exerts its analgesic effects by inhibiting the FAAH enzyme, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea increases the levels of endocannabinoids in the body, which in turn activate the cannabinoid receptors and produce analgesic effects.
Biochemical and Physiological Effects:
Apart from its analgesic effects, N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has also been shown to exhibit anti-inflammatory and anti-oxidant properties. It has been suggested that these effects may be mediated by the activation of the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea in lab experiments is its high potency and selectivity towards FAAH. This allows for accurate and precise modulation of the endocannabinoid system, which is important for studying its physiological and pathological functions. However, one limitation of using N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for the use of N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea in scientific research. One area of interest is its potential use in the treatment of chronic pain, particularly in patients who do not respond to conventional pain medications. Another area of interest is its potential use in the treatment of inflammatory and neurodegenerative disorders, which are known to be associated with dysregulation of the endocannabinoid system. Additionally, further studies are needed to explore the safety and efficacy of N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea in humans, as well as its potential interactions with other drugs.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to exhibit analgesic effects in various animal models of pain, including inflammatory and neuropathic pain.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-pyrrolidin-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-15-8-6-14(7-9-15)18-16(20)17-10-5-13-19-11-3-4-12-19/h6-9H,2-5,10-13H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYANMGMMMNOADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclopropyl-5-({5-[(4-ethoxyphenoxy)methyl]-2-furyl}methylene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4768308.png)
![N-(4-iodo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4768321.png)
![6-methyl-1-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4768328.png)
![4-methoxy-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide](/img/structure/B4768333.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4768335.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4768338.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4768341.png)

![4-bromo-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4768382.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4768383.png)



![N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4768402.png)